(+/-)-Dicentrine

Serotonin Receptors GPCR Pharmacology Aporphine Alkaloids

(+/-)-Dicentrine (CAS 26110-43-0) is a racemic mixture of an aporphine alkaloid, a class of quinoline alkaloids containing a dibenzo[de,g]quinoline ring system. It is a naturally occurring compound found in several plant species, primarily from the Lauraceae family, including Lindera megaphylla.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
CAS No. 26110-43-0
Cat. No. B13055189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-Dicentrine
CAS26110-43-0
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3
InChIInChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3
InChIKeyYJWBWQWUHVXPNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (+/-)-Dicentrine (CAS 26110-43-0)? A Procured Aporphine Alkaloid Scientific Profile


(+/-)-Dicentrine (CAS 26110-43-0) is a racemic mixture of an aporphine alkaloid, a class of quinoline alkaloids containing a dibenzo[de,g]quinoline ring system [1]. It is a naturally occurring compound found in several plant species, primarily from the Lauraceae family, including Lindera megaphylla [2]. As a selective α1-adrenoceptor antagonist, it exhibits a range of pharmacological activities, including anti-arrhythmic, anti-hypertensive, anti-platelet aggregation, and anti-tumor effects [2][3]. It is a non-planar molecule, practically insoluble in water, and is a very strong basic compound [1]. It is available for research purposes from various chemical vendors, with a typical purity of ≥98% as determined by HPLC .

Scientific Procurement Risk of Substituting (+/-)-Dicentrine with Analogs or In-Class Compounds


Generic substitution of (+/-)-dicentrine with other aporphine alkaloids or synthetic α1-adrenoceptor antagonists is scientifically unsound due to profound differences in molecular mechanism, target selectivity, and functional outcomes. For instance, while dicentrine acts as a pure antagonist at both 5-HT2 and α1 receptors, its close structural analog glaucine demonstrates a mixed and divergent pharmacological profile, acting as a partial agonist or positive allosteric modulator at 5-HT2 receptors [1]. Furthermore, minor structural variations, such as those between dicentrine and bulbocapnine (a single hydroxyl-for-methoxyl substitution), result in a complete loss of biological activity in the latter due to a loss of conformational flexibility required for DNA intercalation and topoisomerase II inhibition [2]. Even within its own N-oxide derivatives, stereochemistry dramatically alters cytotoxic potency by over 2.5-fold [3]. These data underscore that the biological identity of dicentrine is uniquely tied to its precise molecular architecture and cannot be assumed for any generic substitute. The following section provides the quantitative, comparator-based evidence for this differentiation.

Procurement-Relevant Quantitative Evidence of Differentiation for (+/-)-Dicentrine (CAS 26110-43-0)


Functional Antagonism Profile Differentiates Dicentrine from Glaucine at Human 5-HT2 Receptors

In a direct head-to-head in vitro functional study at human 5-HT2 and α1 receptor subtypes, the enantiomers of dicentrine acted as pure antagonists. In contrast, its structural analog (S)-glaucine acted as a partial agonist, and (R)-glaucine appeared to act as a positive allosteric modulator [1]. This demonstrates a fundamental difference in pharmacological action, highlighting that glaucine cannot substitute for dicentrine in experiments requiring pure receptor antagonism.

Serotonin Receptors GPCR Pharmacology Aporphine Alkaloids

Topoisomerase II Inhibitory Activity Contrasts Dicentrine with Inactive Analog Bulbocapnine

Dicentrine was found to be a significant topoisomerase II inhibitor and was active in a DNA unwinding assay, suggesting DNA intercalation. In stark contrast, bulbocapnine—which differs from dicentrine only by a hydroxyl group at position 11 instead of a methoxyl group at position 9—was completely inactive in all assays [1]. Molecular modeling confirmed that dicentrine can adopt a planar conformation necessary for DNA binding, whereas bulbocapnine cannot due to steric hindrance [1].

Cancer Research DNA Intercalation Enzyme Inhibition

Cytotoxicity Profile in Prostate Cancer Cell Lines: Dicentrine Superior to N-oxide Derivatives

In a direct comparison of dicentrine (1) and its two N-oxide derivatives (1a, 1b) against prostate cancer cell lines PC3 and DU145, the parent compound dicentrine exhibited significantly lower IC50 values, indicating higher potency [1]. The stereochemistry of the N-oxide moiety was shown to be a critical determinant of activity [1].

Prostate Cancer Cytotoxicity Natural Products

Pharmacokinetic Profile Demonstrates Extremely Rapid In Vivo Clearance (t1/2α ≈ 4 min) in Rat

An in vivo pharmacokinetic study in rats demonstrated that dicentrine undergoes extremely rapid distribution and elimination. Following an intravenous dose of 10 mg/kg, the compound exhibited a distribution half-life (t1/2α) of 4.32 minutes and an elimination half-life (t1/2β) of 45.20 minutes, with a high clearance rate of 0.51 L/(kg·min) [1]. This rapid clearance is a defining characteristic of the compound's in vivo behavior and a critical parameter for experimental design.

Pharmacokinetics Drug Metabolism In Vivo Study

Moderate AChE Inhibitory Activity Distinguishes Dicentrine from More Potent Derivative Dehydrodicentrine

Dicentrine has been shown to inhibit acetylcholinesterase (AChE) with moderate potency. In contrast, its dehydrogenated derivative, dehydrodicentrine, exhibits substantially stronger AChE inhibitory activity, as demonstrated by a much lower IC50 value [1]. This data provides a quantitative baseline for studies where dicentrine's moderate AChE activity is either a target or a potential off-target effect.

Alzheimer's Disease Acetylcholinesterase Enzyme Inhibition

Vasorelaxant Activity Confirms Potent α1-Adrenoceptor Antagonism (IC50 Range 0.08-2.48 μM) in Rat Aorta

Dicentrine demonstrated potent vasorelaxing effects on precontracted rat aortic preparations. Its activity places it among the most potent of several alkaloids tested, consistent with its known α1-adrenoceptor antagonism [1]. This quantifies its functional potency in an ex vivo tissue model of vascular tone.

Cardiovascular Pharmacology Vasorelaxation Hypertension

Validated Research and Industrial Applications for (+/-)-Dicentrine (CAS 26110-43-0)


GPCR Pharmacology: Differentiating 5-HT2 Receptor Antagonism from Partial Agonism/Allosteric Modulation

For research groups studying serotonin 5-HT2 receptor signaling, (+/-)-dicentrine is the appropriate tool compound for establishing a pure antagonist control. As demonstrated by head-to-head comparison, its clean antagonism profile at both 5-HT2 and α1 receptors [1] is distinct from the complex, mixed actions of other aporphines like glaucine [1]. This specificity is essential for avoiding confounded results in functional assays, structure-activity relationship studies, and in vivo behavioral models targeting the serotonin system.

Cancer Biology: Investigating Topoisomerase II Inhibition with a Conformationally-Dependent Inhibitor

Researchers investigating topoisomerase II as a target for anticancer therapy can utilize (+/-)-dicentrine as a unique tool to probe the relationship between DNA intercalation, molecular conformation, and enzyme inhibition. Its activity as an 'adaptive' intercalator, which is completely lost in the structurally similar but conformationally constrained analog bulbocapnine [2], provides a valuable model system for studying the biophysics of drug-DNA interactions and the design of novel topoisomerase poisons [2].

Prostate Cancer Research: Benchmarking Cytotoxic Potency of Aporphine Alkaloids

In the evaluation of novel anticancer agents for prostate cancer, (+/-)-dicentrine serves as a well-characterized benchmark compound. Quantitative data show its IC50 values in PC3 (18.43 μM) and DU145 (23.53 μM) cell lines [3]. This provides a clear potency reference against which new synthetic derivatives or other natural products can be directly compared. The data also demonstrate that even minor modifications (N-oxidation) can significantly reduce activity [3], highlighting the compound's utility as a parent scaffold for medicinal chemistry optimization efforts.

Cardiovascular Pharmacology: Ex Vivo Model for α1-Adrenoceptor-Mediated Vasorelaxation

For cardiovascular pharmacologists, (+/-)-dicentrine is a validated and potent ex vivo tool for studying α1-adrenoceptor-mediated vasorelaxation in isolated tissue preparations. Its confirmed IC50 range of 0.08-2.48 μM in rat aortic rings [4] makes it a reliable positive control for experiments investigating vascular tone, hypertension, and the discovery of novel vasodilators from natural or synthetic sources [4].

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